molecular formula C10H15BrN2S B6332732 [(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide CAS No. 105444-69-7

[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide

Cat. No. B6332732
CAS RN: 105444-69-7
M. Wt: 275.21 g/mol
InChI Key: AVFKYLRCDFIXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide” is a chemical compound with the CAS Number: 14122-45-3 . It has a molecular weight of 291.21 . The compound is also known as TAK-659 and is considered a promising compound in the field of cancer therapy.


Molecular Structure Analysis

The molecular formula of “this compound” is C10H14N2OS . The InChI Code is 1S/C10H14N2OS.BrH/c11-10 (12)14-8-4-7-13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2, (H3,11,12);1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.2085 . It should be stored at a temperature of 28 C .

Scientific Research Applications

  • Synthesis and Decomposition Studies : The compound has been used in the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide and its cyclic analogs, demonstrating its utility in complex organic reactions (Zhu & Desmarteau, 1993).

  • Inhibitor Activities : It has been involved in the synthesis of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, which showed inhibitor activities against tumor necrosis factor-α (TNF-α) and matrix metalloproteinase (MMP), indicating potential pharmaceutical applications (Venkatesan et al., 2004).

  • Sulfenylation/Cyclization of Aryl Alkynoates : The chemical has been used in the sulfenylation and cyclization of aryl alkynoates, leading to the production of various 3-sulfenylated coumarins, highlighting its role in the creation of novel organic compounds (Gao et al., 2016).

  • Novel Sulfur Transfer Reagents : It has been identified as an efficient sulfur transfer reagent, suitable for DNA and RNA synthesis, showcasing its importance in biochemical applications (Guzaev, 2011).

  • Chemiluminescence Studies : The compound has been involved in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, and their base-induced chemiluminescence has been studied, indicating its use in chemical analysis and possibly in imaging techniques (Watanabe et al., 2010).

Safety and Hazards

The safety data sheet (MSDS) for “[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide” can be found online . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-phenylpropyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S.BrH/c11-10(12)13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFKYLRCDFIXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCSC(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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